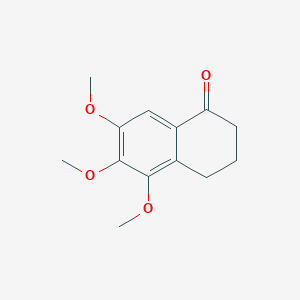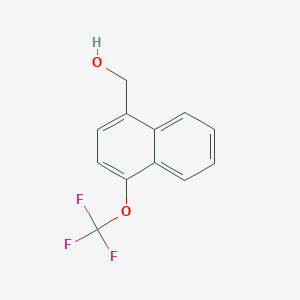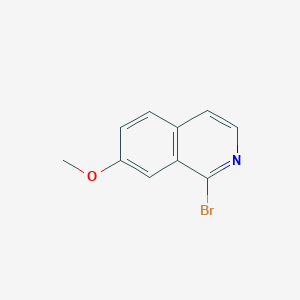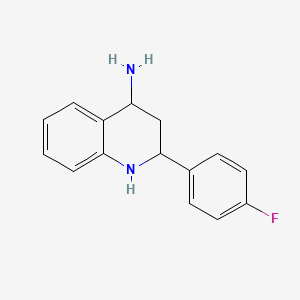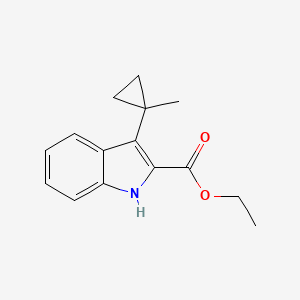![molecular formula C12H8N2O4 B11872228 [2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
[2,4'-Bipyridine]-3,3'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3 and 3’ positions of the bipyridine structure. It is a versatile ligand in coordination chemistry and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction conditions are carefully controlled to achieve high yields.
Industrial Production Methods: Industrial production of [2,4’-Bipyridine]-3,3’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: [2,4’-Bipyridine]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The bipyridine structure allows for substitution reactions at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: N-oxides of [2,4’-Bipyridine]-3,3’-dicarboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Halogenated or nitrated bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: [2,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry.
Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in biological research. It is used in the development of metal-based drugs and as a probe for studying metal ion interactions in biological systems .
Industry: In the industrial sector, [2,4’-Bipyridine]-3,3’-dicarboxylic acid is employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks. These materials have applications in gas storage, separation, and catalysis .
Mécanisme D'action
The mechanism of action of [2,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic acid groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine derivative known for its use in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness: [2,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which can lead to distinct coordination geometries and reactivity compared to other bipyridine derivatives .
Propriétés
Formule moléculaire |
C12H8N2O4 |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
2-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-2-1-4-14-10(8)7-3-5-13-6-9(7)12(17)18/h1-6H,(H,15,16)(H,17,18) |
Clé InChI |
PVSBGUVURMRTDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=C(C=NC=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


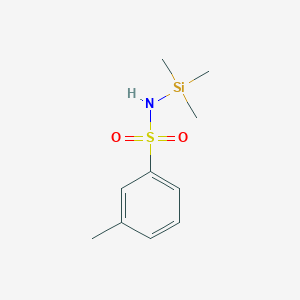



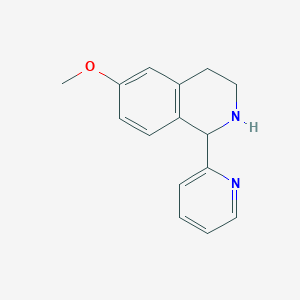
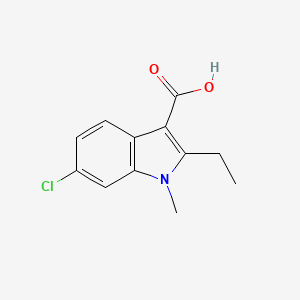
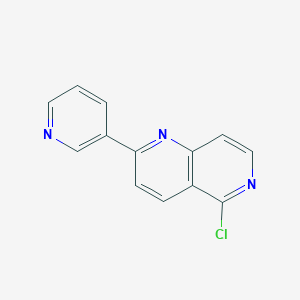
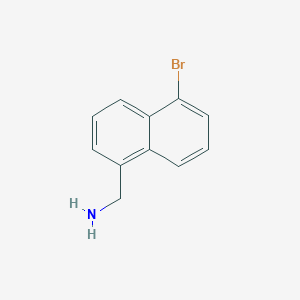
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
